molecular formula C19H14F3N5O2S B2940890 N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 891124-78-0

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2940890
CAS No.: 891124-78-0
M. Wt: 433.41
InChI Key: ASUVADZFUSDZGP-UHFFFAOYSA-N
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Description

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a triazolopyridazine core, a phenyl ring, and a trifluoromethylbenzenesulfonamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the formation of the triazolopyridazine core, followed by the introduction of the phenyl ring and the trifluoromethylbenzenesulfonamide group. Common reagents and conditions include:

    Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Introduction of the phenyl ring: This step may involve Suzuki or Heck coupling reactions.

    Attachment of the trifluoromethylbenzenesulfonamide group: This can be done using sulfonylation reactions with trifluoromethylbenzenesulfonyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The phenyl ring and the triazolopyridazine core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide: .

Uniqueness

The uniqueness of this compound lies in its specific structure, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N5O2S/c1-12-23-24-18-10-9-17(25-27(12)18)13-5-7-15(8-6-13)26-30(28,29)16-4-2-3-14(11-16)19(20,21)22/h2-11,26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUVADZFUSDZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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